molecular formula C14H15F3O10S B3161958 Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate CAS No. 874758-54-0

Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate

Cat. No.: B3161958
CAS No.: 874758-54-0
M. Wt: 432.32 g/mol
InChI Key: FKRGLWANGWXCFZ-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxol core substituted with methoxymethoxy (a protective ether group) and a trifluoromethylsulfonyloxy (triflyloxy) group. The ethyl ester and hydroxyl groups at the acetoxy position contribute to its polarity and reactivity.

Properties

IUPAC Name

ethyl 2-hydroxy-2-[6-(methoxymethoxy)-7-(trifluoromethylsulfonyloxy)-1,3-benzodioxol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O10S/c1-3-23-13(19)9(18)7-4-8(24-5-22-2)11(12-10(7)25-6-26-12)27-28(20,21)14(15,16)17/h4,9,18H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRGLWANGWXCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C2=C1OCO2)OS(=O)(=O)C(F)(F)F)OCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801116323
Record name Ethyl α-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-1,3-benzodioxole-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801116323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874758-54-0
Record name Ethyl α-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-1,3-benzodioxole-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874758-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-1,3-benzodioxole-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801116323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate, identified by CAS number 874758-54-0, is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole ring system with various functional groups that contribute to its biological activity. The presence of the trifluoromethyl group and methoxymethoxy protecting group enhances its chemical stability and reactivity.

Property Value
IUPAC Name This compound
CAS Number 874758-54-0
Molecular Formula C14H15F3O10S
Molecular Weight 404.33 g/mol

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of the Benzo[d][1,3]dioxole Core : The synthesis begins with the formation of the benzo[d][1,3]dioxole structure.
  • Methoxymethoxy Protection : Hydroxyl groups are protected using methoxymethyl chloride in the presence of a base like sodium hydride.
  • Esterification : The protected intermediate is reacted with ethyl bromoacetate under basic conditions.
  • Deprotection : Finally, the methoxymethyl groups are removed to yield the target compound.

Antiproliferative Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • Compounds with similar structures have shown IC50 values ranging from 1.2 to 5.3 µM against MCF-7 breast cancer cells .

Antioxidative Activity

Studies have demonstrated that certain derivatives possess significant antioxidative properties, which may contribute to their therapeutic potential:

  • Compounds were evaluated for their ability to scavenge free radicals and showed improved antioxidative activity compared to standard antioxidants like BHT .

Antibacterial Activity

Some derivatives have also been tested for antibacterial properties:

  • A compound with structural similarities demonstrated strong antibacterial activity against Gram-positive strains such as Enterococcus faecalis (MIC = 8 µM) .

The mechanism of action for this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The benzo[d][1,3]dioxole ring can engage in π–π interactions with aromatic residues in proteins, potentially modulating their function.

Study on Antiproliferative Effects

In a recent study examining the biological effects of methoxy-substituted benzimidazole derivatives, it was found that specific substitutions significantly influenced antiproliferative activity against cancer cell lines. These findings suggest that similar modifications in ethyl 2-hydroxy derivatives could enhance their therapeutic efficacy .

Research on Antioxidative Properties

Another study focused on the antioxidative capacity of hydroxyl-substituted compounds demonstrated that these modifications could lead to substantial protective effects against oxidative stress in cellular models . The results indicated that the introduction of hydroxyl groups could enhance the overall biological activity of related compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate has potential applications as an intermediate in the synthesis of pharmaceutical compounds. The presence of the sulfonyl group is particularly noteworthy as compounds with similar structures often exhibit significant biological activities, including:

  • Anti-inflammatory Properties: Compounds containing sulfonyl groups have been linked to reduced inflammation in various biological models.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell growth and proliferation.

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Biological Studies

In biological research, this compound can be utilized to study interactions between benzo[d][1,3]dioxole derivatives and biological systems. Potential areas of investigation include:

  • Interaction Studies: Understanding how this compound interacts with enzymes or receptors can provide insights into its mechanism of action.
  • Predictive Toxicology: Its structural characteristics may allow researchers to predict its behavior in biological systems and assess its safety profile.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogs from the evidence:

Compound Name Core Structure Key Substituents Reactivity/Applications Reference
Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate Benzo[d][1,3]dioxol - Methoxymethoxy (protective group)
- Triflyloxy (electron-withdrawing)
High reactivity in nucleophilic substitutions; potential agrochemical intermediate due to sulfonate stability. Target
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0) Phenyl ring - Fluoro
- Methoxy
Limited reactivity due to electron-donating methoxy groups; used in pharmaceutical intermediates.
Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate Thiochromen - Sulfanyl
- Triazole
Antifungal/antibacterial applications; sulfur enhances bioavailability.
Ethyl (2,3-dichloro-4-formylphenoxy)acetate (CAS 61720-24-9) Phenoxy - Chloro
- Formyl
Reactive aldehyde group for condensation reactions; used in polymer chemistry.
Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate Triazole - Methoxyphenyl
- Sulfanyl
Triazole core offers metal-binding properties; potential in catalysis or medicinal chemistry.

Electronic and Steric Effects

  • Triflyloxy Group : The trifluoromethylsulfonyloxy group in the target compound is significantly more electron-withdrawing than methoxy (Ev6), chloro (Ev10), or sulfanyl (Ev9) groups. This increases electrophilicity at the adjacent carbon, favoring nucleophilic attacks .
  • Benzo[d][1,3]dioxol Core : Compared to phenyl (Ev6) or thiochromen (Ev5) systems, the fused dioxol ring introduces steric hindrance and stabilizes the structure through intramolecular hydrogen bonding, reducing ring strain .

Stability and Reactivity

  • Hydrolytic Stability : The triflyloxy group is stable under neutral conditions but hydrolyzes under strong bases, unlike methoxy (Ev6) or sulfanyl (Ev9) groups, which are more resistant .
  • Thermal Stability : The benzo[d][1,3]dioxol core enhances thermal stability compared to aliphatic esters like Ev8’s tetrahydroindazol system .

Agrochemical Potential

  • In contrast, Ev5’s thiochromen derivative shows bioactivity against pathogens, highlighting divergent applications despite structural overlap .

Pharmaceutical Relevance

  • The hydroxyl and ester groups in the target compound may facilitate prodrug design, akin to Ev6’s fluoro-phenyl acetate, which is a precursor in NSAID synthesis .

Analytical Characterization

  • X-ray crystallography (Ev5) and NMR/HRMS (Ev2) are critical for confirming the stereochemistry and purity of such complex esters .

Q & A

Basic: What are the key synthetic challenges when preparing this compound, and how can they be methodologically addressed?

The synthesis of this compound faces challenges due to its reactive trifluoromethanesulfonyl (Tf) group and methoxymethoxy-protected hydroxyl. The Tf group’s electron-withdrawing nature can lead to undesired side reactions (e.g., hydrolysis or premature substitution). To mitigate this:

  • Protecting Groups : Use acid-labile protecting groups (e.g., methoxymethoxy) for hydroxyl groups during intermediate steps .
  • Base Selection : Potassium carbonate in DMF or acetone under reflux is effective for nucleophilic substitutions without degrading sensitive functionalities .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization from ethanol ensures high purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and functional group integrity (e.g., distinguishing methoxymethoxy vs. free hydroxyl signals) .
  • X-ray Crystallography : Resolves stereochemical ambiguities and validates the benzo[d][1,3]dioxol core .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • TLC Monitoring : Ethyl acetate/petroleum ether (2:8) tracks reaction progress .

Advanced: How do the electronic effects of the trifluoromethanesulfonyl group influence reactivity in nucleophilic substitutions?

The Tf group is a strong electron-withdrawing substituent, which:

  • Activates Electrophilic Sites : Enhances reactivity at the adjacent benzo[d][1,3]dioxol ring, favoring nucleophilic attack at the 7-position .
  • Stabilizes Transition States : Lowers activation energy for substitutions, enabling reactions under milder conditions compared to non-fluorinated analogs .
  • Competing Pathways : Monitor for sulfonate ester hydrolysis (e.g., via 19^{19}F NMR) in aqueous conditions .

Advanced: What strategies resolve contradictions in synthetic yield data when varying solvent systems or catalysts?

Discrepancies often arise from solvent polarity and catalyst compatibility:

  • Design of Experiments (DoE) : Systematically test solvent combinations (e.g., DMF vs. acetone) and bases (K2_2CO3_3 vs. NaH) to optimize yields .
  • Kinetic Studies : Use in situ IR or HPLC to identify rate-limiting steps and side-product formation .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for coupling reactions) may improve selectivity in crowded aromatic systems .

Intermediate: What are the optimal conditions for introducing the methoxymethoxy protecting group?

  • Anhydrous Conditions : Conduct reactions under nitrogen to prevent moisture-induced deprotection .
  • Reagent Ratios : Use 1.2 equivalents of chloromethyl methyl ether (MOM-Cl) with 2.0 equivalents of NaH in THF at 0°C → RT .
  • Monitoring : TLC (hexane/ethyl acetate 3:1) confirms complete protection before proceeding .

Advanced: How can computational chemistry predict stereochemical outcomes of reactions?

  • Density Functional Theory (DFT) : Models transition states to predict regioselectivity in nucleophilic substitutions .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. acetone) .
  • Docking Studies : Predict binding modes with biological targets (e.g., enzymes) to guide functionalization .

Basic: What common side reactions occur during synthesis, and how are they minimized?

  • Ester Hydrolysis : Avoid aqueous conditions until final steps; use anhydrous solvents .
  • Triflate Displacement : Control stoichiometry of nucleophiles (e.g., limit to 1.1 equivalents) .
  • Oxidation : Conduct reactions under inert atmospheres to protect phenolic intermediates .

Advanced: What methodologies study the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes/receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd_d) .
  • Cryo-EM/X-ray Crystallography : Resolves 3D binding conformations at atomic resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate

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